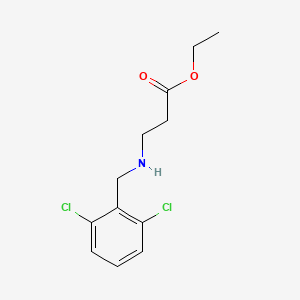

Ethyl N-(2,6-dichlorobenzyl)-beta-alaninate

Description

Ethyl N-(2,6-dichlorobenzyl)-beta-alaninate is a synthetic organic compound characterized by a beta-alanine backbone esterified with an ethyl group and substituted at the amino position with a 2,6-dichlorobenzyl moiety. This structure combines the lipophilic properties of the dichlorobenzyl group with the ester functionality, which may enhance membrane permeability and bioavailability. Potential applications span agrochemicals (e.g., fungicides, as hinted by dichlorobenzyl-containing pesticides in ) and pharmaceuticals, given the prevalence of dichlorobenzyl motifs in bioactive molecules ().

Properties

IUPAC Name |

ethyl 3-[(2,6-dichlorophenyl)methylamino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2NO2/c1-2-17-12(16)6-7-15-8-9-10(13)4-3-5-11(9)14/h3-5,15H,2,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIYTYRAEAHRFJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNCC1=C(C=CC=C1Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl N-(2,6-dichlorobenzyl)-beta-alaninate typically involves the reaction of 2,6-dichlorobenzyl chloride with beta-alanine ethyl ester in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

2,6-dichlorobenzyl chloride+beta-alanine ethyl esterNaOH, refluxEthyl N-(2,6-dichlorobenzyl)-beta-alaninate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification through recrystallization or chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(2,6-dichlorobenzyl)-beta-alaninate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chlorine atoms in the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of azides or thiol-substituted products.

Scientific Research Applications

Ethyl N-(2,6-dichlorobenzyl)-beta-alaninate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl N-(2,6-dichlorobenzyl)-beta-alaninate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dichlorobenzyl Substitution Patterns: 2,6 vs. 2,4 Isomers

The position of chlorine atoms on the benzyl group significantly impacts molecular interactions and bioactivity. For example:

- (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid () exhibits an IC50 comparable to its 2,6-dichloro analog but forms a longer hydrogen bond (2.202 Å) with Gln215 in collagenase and a weaker π–π interaction (4.127 Å) with Tyr201.

- (S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid () shows a shorter hydrogen bond (1.961 Å) and slightly elongated π–π interaction (4.249 Å), suggesting enhanced binding efficiency despite similar IC50 values (-6.5 kcal/mol Gibbs free energy vs. -6.4 kcal/mol for the 2,4-isomer).

| Compound | Chlorine Substitution | IC50 (Collagenase) | Hydrogen Bond Length (Å) | π–π Interaction (Å) |

|---|---|---|---|---|

| (S)-2-amino-2-(2,4-dichlorobenzyl)-... | 2,4 | Comparable | 2.202 (Gln215) | 4.127 (Tyr201) |

| (S)-2-amino-2-(2,6-dichlorobenzyl)-... | 2,6 | Comparable | 1.961 (Gln215) | 4.249 (Tyr201) |

Key Insight : The 2,6-dichloro configuration may optimize target binding through stronger hydrogen bonding, a feature that could extrapolate to Ethyl N-(2,6-dichlorobenzyl)-beta-alaninate in analogous biological systems .

Functional Group Variations: Beta-Alaninate Esters vs. Imidazoles

The dichlorobenzyl group is also found in antifungal agents like Isoconazole Nitrate (), which contains a 2,6-dichlorobenzyloxy group linked to an imidazole ring. While Isoconazole acts via inhibition of fungal cytochrome P450 enzymes, this compound’s beta-alaninate ester may confer distinct physicochemical properties:

- Metabolic Stability : Esters are often prodrugs, hydrolyzed in vivo to active acids. In contrast, imidazoles (e.g., Isoconazole) act directly, suggesting divergent metabolic pathways .

Agrochemical Analogs: Dichlorobenzyl Pesticides

lists pesticides like aminofuracarb and benodanil, which share halogenated aromatic groups. Benodanil (2-iodo-N-phenylbenzamide) is a fungicide targeting mitochondrial complex II. This compound’s dichlorobenzyl group may similarly disrupt microbial membrane integrity or enzyme function, though its ester linkage could modulate toxicity profiles .

Biological Activity

Ethyl N-(2,6-dichlorobenzyl)-beta-alaninate is an organic compound with potential biological activities that have garnered scientific interest. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C11H13Cl2NO2

- Molecular Weight : 252.14 g/mol

- Functional Groups : Ethyl ester, beta-alanine moiety, 2,6-dichlorobenzyl group

The compound is characterized by its unique combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

This compound's biological activity is thought to arise from its interactions with various biomolecules:

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against a range of pathogens. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

- Anticancer Properties : Research suggests that compounds with similar structures exhibit cytotoxic effects on cancer cells, potentially through mechanisms involving microtubule disruption and apoptosis induction .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 μM |

| Escherichia coli | 31.25 μM |

| Pseudomonas aeruginosa | 62.5 μM |

The compound demonstrated significant bactericidal activity, particularly against Gram-positive bacteria .

Anticancer Activity

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines:

- Cell Lines Tested :

- MDA-MB-231 (breast cancer)

- L1210 (leukemia)

Results showed a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 20 μM across different cell lines. The compound appeared to induce apoptosis as evidenced by increased annexin V staining in treated cells .

Case Study 1: Antimicrobial Efficacy

A laboratory study focused on the antimicrobial effects of the compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated:

- Biofilm Inhibition : The compound inhibited biofilm formation with a minimum biofilm inhibitory concentration (MBIC) of 62.5 μg/mL.

- Mechanism : The proposed mechanism involved interference with protein synthesis and nucleic acid production pathways .

Case Study 2: Anticancer Potential

In a preclinical model using L1210 leukemia cells, this compound was administered at varying doses. Observations included:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.